molecular formula Po B1262395 Polonium-199 atom

Polonium-199 atom

Cat. No.: B1262395
M. Wt: 198.9837 g/mol
InChI Key: HZEBHPIOVYHPMT-CBESVEIWSA-N
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Description

Polonium-199 ($^{199}_{84}\text{Po}$) is a short-lived radioactive isotope of polonium, a metalloid in Group 16 of the periodic table. Key nuclear properties include:

  • Atomic mass: 198.983673 u (unified atomic mass units)
  • Binding energy: -15.2085 MeV
  • Nuclear spin: $3/2^-$
  • Decay product: Primarily decays to $^{203}_{86}\text{Rn}$ (radon-203) through alpha or beta decay pathways, though the exact decay mode requires further experimental validation.

Polonium isotopes, including $^{199}\text{Po}$, are neutron-deficient and exhibit complex decay mechanisms due to their proximity to the neutron magic number $N=126$. This isotope’s moderate binding energy suggests lower nuclear stability compared to neighboring isotopes like $^{200}\text{Po}$.

Properties

Molecular Formula

Po

Molecular Weight

198.9837 g/mol

IUPAC Name

polonium-199

InChI

InChI=1S/Po/i1-10

InChI Key

HZEBHPIOVYHPMT-CBESVEIWSA-N

Isomeric SMILES

[199Po]

Canonical SMILES

[Po]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Nuclear Properties of Selected Polonium Isotopes

Isotope Mass (u) Binding Energy (MeV) Spin Decay Product(s)
$^{198}\text{Po}$ 197.983389 -15.47305 $0^+$ $^{202}\text{Rn}$
$^{199}\text{Po}$ 198.983673 -15.2085 $3/2^-$ $^{203}\text{Rn}$
$^{200}\text{Po}$ 199.981812 -16.94201 $0^+$ $^{204}\text{Rn}$, $^{200}\text{At}$
$^{201}\text{Po}$ 200.982264 -16.52098 $3/2^-$ $^{205}\text{Rn}$, $^{201}\text{At}$

Key Findings :

  • Stability : $^{200}\text{Po}$ has the most negative binding energy (-16.94201 MeV), indicating higher stability than $^{199}\text{Po}$ (-15.2085 MeV).
  • Decay Pathways : $^{199}\text{Po}$ uniquely produces $^{203}\text{Rn}$, while $^{200}\text{Po}$ decays to both radon and astatine isotopes, suggesting divergent decay modes (e.g., alpha vs. beta decay).
  • Spin States : Odd-mass isotopes ($^{199}\text{Po}$, $^{201}\text{Po}$) exhibit half-integer spins ($3/2^-$), contrasting with even-mass isotopes ($^{198}\text{Po}$, $^{200}\text{Po}$) that have integer spins.

Elemental Comparison: Polonium vs. Bismuth

Table 2: Selected Properties of Polonium and Bismuth

Property Polonium (Po) Bismuth (Bi)
Group 16 15
Atomic Radius 168 pm 143 pm
Electronegativity 2.0 2.02
Common Oxidation States +2, +4 +3, +5
Volatility High (sublimes at 962°C) Low (melts at 271°C)

Chemical Behavior :

  • Volatility : Polonium’s higher volatility facilitates separation from bismuth via distillation, a critical step in industrial purification.
  • Oxidation States : Polonium predominantly forms +4 oxides (e.g., $\text{PoO}2$), while bismuth favors +3 compounds (e.g., $\text{Bi}2\text{O}_3$).

Comparison of Polonium Compounds with Tellurium and Bismuth

Table 3: Key Compounds and Their Properties

Compound Stability Reactivity Volatility
$\text{PoO}_2$ Low (radioactive decay) High (oxidizing agent) High (sublimes readily)
$\text{TeO}_2$ High Moderate Moderate
$\text{Bi}2\text{O}3$ Moderate Low Low

Research Insights :

  • Oxides : $\text{PoO}2$ is more volatile and chemically reactive than $\text{TeO}2$ or $\text{Bi}2\text{O}3$, posing challenges in handling.
  • Halides : $\text{PoCl}4$ is less stable than $\text{TeCl}4$, decomposing readily under heat due to polonium’s strong alpha-radiation effects.

Critical Research Findings

Decay Mechanisms : $^{199}\text{Po}$’s decay to $^{203}\text{Rn}$ suggests a possible beta-decay pathway, though further studies are needed to confirm this.

Chemical Separation : Polonium’s volatility allows efficient separation from bismuth via controlled distillation, critical for isotope production.

Toxicity and Handling : All polonium isotopes, including $^{199}\text{Po}$, require stringent safety protocols due to high radioactivity and chemical toxicity.

Q & A

Q. What experimental methodologies are recommended for synthesizing Polonium-199 in laboratory settings?

To synthesize Po-199, researchers should employ neutron activation of bismuth-209 via (n,γ) reactions, followed by chemical separation using liquid-liquid extraction with diethylenetriaminepentaacetic acid (DTPA) to isolate polonium isotopes. Purity must be verified via alpha spectroscopy, with cross-calibration using mass spectrometry .

  • Key Considerations :
  • Monitor neutron flux stability to minimize isotopic impurities.
  • Use radiochemical yield tracers (e.g., Po-210) to quantify separation efficiency .

Q. How can researchers detect and quantify trace amounts of Po-199 in environmental or biological samples?

Alpha spectrometry paired with silicon surface-barrier detectors is the gold standard. Pre-concentration steps (e.g., co-precipitation with tellurium) improve sensitivity. Validate results using decay energy signatures (e.g., Po-199’s 5.3 MeV alpha emission) and compare against certified reference materials to mitigate false positives .

Q. What are the critical safety protocols for handling Po-199 given its radioactivity?

  • Use double-walled glove boxes with HEPA filtration to contain airborne particles.
  • Conduct regular wipe tests to monitor contamination.
  • Adhere to ALARA principles, limiting exposure time and maximizing shielding (lead-impregnated acrylic) .

Q. How should researchers design a literature review to contextualize Po-199’s nuclear properties?

Prioritize peer-reviewed journals (e.g., Journal of Chemical & Engineering Data) and nuclear databases (e.g., NIST Atomic Spectra Database). Use Boolean search terms like “Polonium-199 decay pathways” AND “alpha emission spectra” in Web of Science to filter high-impact studies .

Advanced Research Questions

Q. What strategies resolve contradictions in Po-199’s reported half-life values across studies?

  • Perform meta-analysis of decay curves from independent studies, applying weighted least-squares regression to account for measurement uncertainties.
  • Replicate experiments under controlled neutron flux conditions to isolate systematic errors .
  • Example Contradiction : Discrepancies in half-life (≈30–50 ms) may stem from impurity interference during synthesis .

Q. How can computational models improve predictions of Po-199’s decay pathways?

Use Monte Carlo simulations (e.g., GEANT4) to model alpha decay branching ratios. Calibrate models against experimental data from tandem accelerator facilities, incorporating relativistic density functional theory (DFT) corrections for nuclear shell effects .

Q. What experimental designs optimize the study of Po-199’s metastable states?

  • Employ gamma-gamma coincidence spectrometry to resolve low-probability transitions.
  • Pair with cryogenic bolometers to enhance energy resolution (<1 keV FWHM) for weak gamma emissions .

Q. How do isotopic impurities (e.g., Po-210) impact Po-199’s experimental data, and how can they be mitigated?

  • Conduct gamma spectroscopy to identify impurity peaks (e.g., Po-210’s 803 keV emission).
  • Refine chemical separation protocols using anion-exchange chromatography with HNO₃ eluents to reduce cross-contamination .

Q. What interdisciplinary approaches enhance understanding of Po-199’s role in nuclear astrophysics?

Collaborate with astrophysicists to correlate Po-199’s rapid decay with r-process nucleosynthesis models. Use data from neutron star merger observations (e.g., LIGO/Virgo) to constrain production rates in stellar environments .

Methodological Best Practices

  • Alpha Spectroscopy Calibration : Use Pu-239 or Am-241 standards for energy calibration .
  • Data Validation : Apply chi-square tests to decay curve fits to assess statistical consistency .
  • Collaborative Reproducibility : Share raw spectra and separation protocols via repositories like Zenodo to enable cross-lab verification .

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